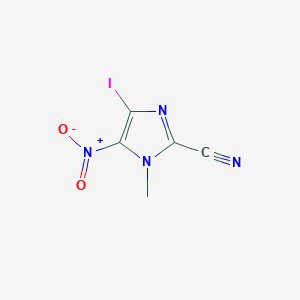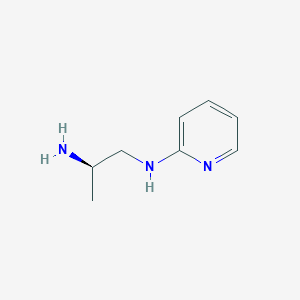
(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-N~1~-(Piridin-2-il)propano-1,2-diamina es un compuesto orgánico con la fórmula molecular C8H13N3. Es una diamina quiral, lo que significa que tiene dos grupos amino y existe en dos formas enantioméricas. Este compuesto destaca por su uso como ligando bidentato en la química de coordinación, donde forma complejos con iones metálicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2R)-N~1~-(Piridin-2-il)propano-1,2-diamina típicamente involucra la reacción de 2-bromopiridina con ®-1,2-diaminopropano. La reacción se lleva a cabo en presencia de una base como el carbonato de potasio en un solvente como el etanol. La reacción procede a través de una sustitución nucleofílica, donde el átomo de bromo es reemplazado por el grupo amino.
Métodos de Producción Industrial
A escala industrial, la síntesis de (2R)-N~1~-(Piridin-2-il)propano-1,2-diamina se puede lograr mediante la amonólisis de 1,2-dicloropropano con amoníaco. Este método permite el uso de compuestos cloroorgánicos de desecho para formar aminas útiles utilizando amoníaco económico y fácilmente disponible .
Análisis De Reacciones Químicas
Tipos de Reacciones
(2R)-N~1~-(Piridin-2-il)propano-1,2-diamina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar iminas o amidas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en aminas secundarias o terciarias.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos amino pueden ser reemplazados por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan comúnmente.
Sustitución: Las bases como el carbonato de potasio o el hidróxido de sodio se utilizan a menudo para facilitar las reacciones de sustitución nucleofílica.
Principales Productos Formados
Oxidación: Iminas o amidas.
Reducción: Aminas secundarias o terciarias.
Sustitución: Varias diaminas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(2R)-N~1~-(Piridin-2-il)propano-1,2-diamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como ligando bidentato en la química de coordinación para formar complejos con iones metálicos
Biología: El compuesto se utiliza en el estudio de los mecanismos enzimáticos y como bloque de construcción para la síntesis de moléculas biológicamente activas.
Mecanismo De Acción
El mecanismo de acción de (2R)-N~1~-(Piridin-2-il)propano-1,2-diamina involucra su capacidad para formar complejos estables con iones metálicos. El compuesto actúa como un ligando bidentato, coordinándose con los iones metálicos a través de sus dos grupos amino. Esta coordinación puede alterar las propiedades electrónicas del ion metálico, haciéndolo más o menos reactivo en procesos catalíticos. Los objetivos moleculares y las vías involucradas dependen del ion metálico específico y de la naturaleza del complejo formado.
Comparación Con Compuestos Similares
Compuestos Similares
1,2-Diaminopropano: Una diamina quiral más simple con propiedades de coordinación similares.
Etilendiamina: Otro ligando bidentato que se utiliza comúnmente en la química de coordinación.
1,3-Diaminopropano: Un isómero estructural con diferentes propiedades de coordinación.
Singularidad
(2R)-N~1~-(Piridin-2-il)propano-1,2-diamina es única debido a la presencia del anillo de piridina, lo que mejora su capacidad para formar complejos estables con iones metálicos. Esto lo hace particularmente útil en aplicaciones catalíticas donde se requiere una coordinación fuerte y selectiva .
Propiedades
Número CAS |
197964-77-5 |
|---|---|
Fórmula molecular |
C8H13N3 |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(2R)-1-N-pyridin-2-ylpropane-1,2-diamine |
InChI |
InChI=1S/C8H13N3/c1-7(9)6-11-8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3,(H,10,11)/t7-/m1/s1 |
Clave InChI |
FXESYRVBOSQTDD-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CNC1=CC=CC=N1)N |
SMILES canónico |
CC(CNC1=CC=CC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one](/img/structure/B12573954.png)
![1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12573968.png)
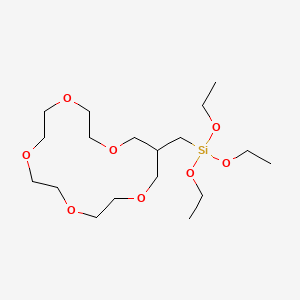
![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde](/img/structure/B12573983.png)
![(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid](/img/structure/B12573990.png)
![2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-](/img/structure/B12573994.png)


![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)
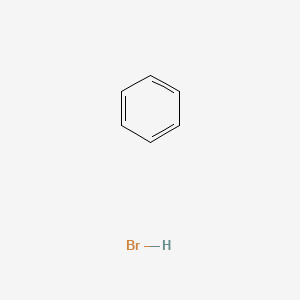
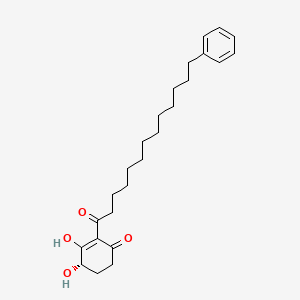
![4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B12574043.png)
